

# Taselisib Clinical Trial Dosing & Outcomes Summary

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Taselisib

CAS No.: 1282512-48-4

Cat. No.: S549007

[Get Quote](#)

| Trial Identifier & Phase | Patient Population | Combination Therapies | Taselisib Dose (RP2D) | Key Efficacy Findings (Median PFS) | Common Grade ≥3 Adverse Events |
|--------------------------|--------------------|-----------------------|-----------------------|------------------------------------|--------------------------------|
|--------------------------|--------------------|-----------------------|-----------------------|------------------------------------|--------------------------------|

| **NCT02390427 (Phase Ib)** [1] [2] | Advanced HER2+ Breast Cancer | • T-DM1 • Trastuzumab + Pertuzumab • Trastuzumab + Pertuzumab + Fulvestrant | 4 mg once daily | • Cohort A (T-DM1): 6.3 months • Cohort C (TP): 1.7 months • Cohort E (TP+Fuly): 10.6 months | Diarrhea, fatigue, oral mucositis | | **SANDPIPER / NCT02340221 (Phase III)** [3] | ER+, HER2-, *PIK3CA*-mutant Advanced Breast Cancer | Fulvestrant | 4 mg once daily | 7.4 months (vs. 5.4 months with placebo) | High rate of discontinuations (16.8%) and dose reductions (36.5%) | | **TOTEM / NCT?** (Phase 1/2) [4] | PROS (CLOVES/KTS) Patients | **Taselisib** Monotherapy | 1 mg & 2 mg once daily | Not applicable (trial terminated early due to toxicity) | Enteritis, pachymeningitis |

## Detailed Experimental Protocols

The following workflows and methodologies are derived from the referenced clinical trials, providing a structured approach for researchers designing similar studies.

## Clinical Trial Dosing Determination Protocol

The Phase Ib study (NCT02390427) utilized a standard "3 + 3" dose-escalation design to establish the safety profile and determine the MTD of **taselisib** in combination with various anti-HER2 therapies [2].



[Click to download full resolution via product page](#)

**Key Methodological Details:** [1] [2]

- **Dose-Limiting Toxicity (DLT) Definition:** A drug-related toxicity of at least Grade 3 occurring in the first treatment cycle (21 days), as per NCI CTCAE v4.0.
- **Combination Therapy Dosing:** All other agents (e.g., T-DM1, trastuzumab, pertuzumab, fulvestrant) were administered at their standard doses and schedules.
- **Dose Modification Rules: Taselisib** doses could be held for up to 42 days due to toxicity. The MTD was declared when fewer than 2 out of 6 patients experienced a DLT.

## PI3K Pathway & Taselisib Mechanism of Action

**Taselisib** is a potent and selective oral inhibitor of Class I PI3K, with preferential activity for mutant forms of the p110 $\alpha$  isoform. It targets the ATP-binding pocket of p110 $\alpha$ , inhibiting downstream signaling cascades that promote tumor cell proliferation and survival [2]. The following diagram illustrates the pathway and **taselisib**'s target.



[Click to download full resolution via product page](#)

**Experimental Context:** In HER2+ breast cancer, resistance to therapies like trastuzumab often occurs through activation of the PI3K pathway, frequently due to *PIK3CA* mutations [2]. **Taselisib** was investigated to overcome this resistance by combining it with HER2-directed therapies [1] [2].

## Critical Safety & Tolerability Notes

A consistent finding across all trials was the significant toxicity associated with **taselisib**, which ultimately limited its clinical viability.

- **High Incidence of Severe AEs:** In the Phase Ib study, **34 out of 68 patients (50%)** experienced Grade  $\geq 3$  adverse events attributed to **taselisib** [1]. The Phase III SANDPIPER trial reported a **32.0% rate of serious AEs** in the **taselisib** arm, compared to 8.9% with placebo [3].
- **Impact on Dosing:** The toxicity profile led to a high rate of dose modifications. In the SANDPIPER trial, **16.8% of patients discontinued taselisib**, and **36.5% required dose reductions** [3].
- **Common Adverse Events:** The most frequent all-grade AEs included **diarrhea, fatigue, and oral mucositis** [1] [2]. The TOTEM trial in PROS patients also reported serious DLTs like enteritis and pachymeningitis at a low dose of 2 mg, leading to early trial termination [4].

## Conclusion for Researchers

While **taselisib** at a 4 mg daily dose demonstrated the ability to re-sensitize tumors to HER2-directed therapy and showed a statistically significant improvement in PFS in Phase III trials, its **clinical development was discontinued**. The consensus from the SANDPIPER investigators was that the combination had "**no clinical utility given its safety profile and modest clinical benefit**" [3]. This underscores the critical challenge of achieving a therapeutic window with PI3K inhibitors and highlights the importance of developing agents with improved safety profiles.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase Ib dose-escalation trial of taselisib (GDC-0032) in ... [sciencedirect.com]
2. Phase Ib dose-escalation trial of taselisib (GDC-0032) in ... [pmc.ncbi.nlm.nih.gov]
3. the SANDPIPER trial - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]
4. Safety and efficacy of low-dose PI3K inhibitor taselisib in ... [nature.com]

To cite this document: Smolecule. [Taselisib Clinical Trial Dosing & Outcomes Summary]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b549007#taselisib-dosing-schedule-clinical-trials]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com